N2-(pentan-3-yl)pyridine-2,4-diamine N2-(pentan-3-yl)pyridine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 1250612-17-9
VCID: VC0088073
InChI: InChI=1S/C10H17N3/c1-3-9(4-2)13-10-7-8(11)5-6-12-10/h5-7,9H,3-4H2,1-2H3,(H3,11,12,13)
SMILES: CCC(CC)NC1=NC=CC(=C1)N
Molecular Formula: C10H17N3
Molecular Weight: 179.267

N2-(pentan-3-yl)pyridine-2,4-diamine

CAS No.: 1250612-17-9

Cat. No.: VC0088073

Molecular Formula: C10H17N3

Molecular Weight: 179.267

* For research use only. Not for human or veterinary use.

N2-(pentan-3-yl)pyridine-2,4-diamine - 1250612-17-9

Specification

CAS No. 1250612-17-9
Molecular Formula C10H17N3
Molecular Weight 179.267
IUPAC Name 2-N-pentan-3-ylpyridine-2,4-diamine
Standard InChI InChI=1S/C10H17N3/c1-3-9(4-2)13-10-7-8(11)5-6-12-10/h5-7,9H,3-4H2,1-2H3,(H3,11,12,13)
Standard InChI Key MKXROEOROIOSON-UHFFFAOYSA-N
SMILES CCC(CC)NC1=NC=CC(=C1)N

Introduction

Chemical Structure and Properties

N2-(pentan-3-yl)pyridine-2,4-diamine belongs to the class of pyridine derivatives, specifically a disubstituted pyridine with amine functional groups. The compound's structural arrangement contributes to its potential biological activities and chemical reactivity patterns.

Basic Chemical Information

The compound's fundamental chemical properties are summarized in the following table:

PropertyValue
CAS Number1250612-17-9
Molecular FormulaC₁₀H₁₇N₃
Molecular Weight179.267 g/mol
IUPAC Name2-N-pentan-3-ylpyridine-2,4-diamine
InChIInChI=1S/C10H17N3/c1-3-9(4-2)13-10-7-8(11)5-6-12-10/h5-7,9H,3-4H2,1-2H3,(H3,11,12,13)
InChIKeyMKXROEOROIOSON-UHFFFAOYSA-N
SMILES NotationCCC(CC)NC1=NC=CC(=C1)N
PubChem Compound ID61709008

The structural characteristics of this compound include a pyridine core with two amino substituents and a pentan-3-yl group attached to the nitrogen atom. The presence of multiple nitrogen atoms provides potential hydrogen bonding sites that may be relevant for interactions with biological targets.

Synthesis Methods

The synthesis of N2-(pentan-3-yl)pyridine-2,4-diamine typically involves selective alkylation reactions of pyridine-2,4-diamine. Understanding these synthetic routes is crucial for researchers seeking to produce this compound for further studies.

Standard Synthetic Route

The primary synthetic pathway involves the alkylation of pyridine-2,4-diamine with 3-bromopentane. This nucleophilic substitution reaction targets the more nucleophilic nitrogen at the 2-position of the pyridine ring. The general reaction can be represented as:

Pyridine-2,4-diamine + 3-Bromopentane → N2-(pentan-3-yl)pyridine-2,4-diamine + HBr

This reaction typically requires:

  • A suitable base to neutralize the hydrogen bromide formed

  • Appropriate solvent system to facilitate the reaction

  • Controlled temperature conditions to optimize yield and minimize side reactions

Advanced Synthetic Methodologies

For industrial-scale production, continuous flow reactors can be employed to optimize the synthesis of N2-(pentan-3-yl)pyridine-2,4-diamine. This approach offers several advantages over batch processes:

  • Better heat transfer and temperature control

  • Improved mixing and reaction efficiency

  • Potential for automated operation and scale-up

  • Reduced reaction times and waste generation

Purification of the final product typically involves chromatographic techniques to ensure high purity levels required for research applications.

Structural Characterization

Accurate characterization of N2-(pentan-3-yl)pyridine-2,4-diamine is essential for confirming its identity and purity. Multiple analytical techniques are employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation of this compound. Based on related pyridine derivatives described in the literature, the following NMR characteristics would be expected:

¹H NMR Spectroscopy

The ¹H NMR spectrum would typically show:

  • Signals for the methyl groups of the pentyl chain (approximately 0.9-1.0 ppm)

  • Methylene protons of the pentyl chain (approximately 1.3-1.8 ppm)

  • The methine proton at position 3 of the pentyl chain (approximately 3.0-3.1 ppm)

  • Aromatic protons of the pyridine ring (approximately 6.0-8.5 ppm)

  • Amine protons (variable, often broad signals)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would be expected to show:

  • Carbon signals for the methyl and methylene groups of the pentyl chain (10-40 ppm)

  • The methine carbon of the pentyl chain (approximately 50-60 ppm)

  • Pyridine ring carbons (110-160 ppm)

  • Carbon atoms attached to nitrogen would show characteristic downfield shifts

Additional Characterization Methods

Infrared (IR) spectroscopy is also valuable for identifying functional groups within the molecule. Characteristic absorption bands would include:

  • N-H stretching vibrations of the amine groups (3300-3500 cm⁻¹)

  • C-H stretching of the alkyl chain (2800-3000 cm⁻¹)

  • C=N and C=C stretching of the pyridine ring (1400-1600 cm⁻¹)

Mass spectrometry would typically show a molecular ion peak at m/z 179, corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of the pyridine ring and pentyl chain.

Biological Activity and Applications

N2-(pentan-3-yl)pyridine-2,4-diamine has potential applications in various research fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry Applications

The compound is of interest in pharmacological research due to its structural features that may enable interactions with various biological targets. Pyridine derivatives, in general, have demonstrated a wide range of biological activities, including:

  • Enzyme inhibition properties

  • Receptor binding capabilities

  • Potential antimicrobial activities

  • Possible anti-inflammatory effects

While specific biological activity data for N2-(pentan-3-yl)pyridine-2,4-diamine is limited in the available literature, its structural similarity to other bioactive pyridine derivatives suggests potential for pharmaceutical development. The compound may act as an inhibitor by binding to active sites on enzymes or receptors, thereby modulating their activity.

Structure-Activity Relationship Considerations

Related compounds in the pyridine family have shown activity in various biological assays. For instance, certain furo[2,3-c]pyridines have demonstrated activity in TLR8-dependent NF-κB signaling . While N2-(pentan-3-yl)pyridine-2,4-diamine has a different structure, these findings highlight the potential biological relevance of substituted pyridines.

The position and nature of substituents on the pyridine ring significantly influence the biological activity of these compounds. The presence of the pentan-3-yl group and two amine substituents in N2-(pentan-3-yl)pyridine-2,4-diamine creates a unique electronic distribution and potential binding profile that warrants further investigation.

Research and Development Significance

As a research compound, N2-(pentan-3-yl)pyridine-2,4-diamine serves important functions in advancing chemical knowledge and pharmaceutical development.

Chemical Probe Development

The compound can potentially serve as a chemical probe for studying biological systems. Its defined structure and functional groups make it suitable for investigating specific biochemical pathways and protein interactions.

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